1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is a synthetic compound with the molecular formula . This compound features an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring, making it structurally unique and significant for various applications in scientific research and medicine. The hydrochloride form enhances its solubility and stability in aqueous environments, which is beneficial for biological studies and pharmaceutical formulations.
This compound is classified under amino acids and their derivatives, specifically as an amino acid analog. It is synthesized through various chemical processes, primarily involving the modification of cyclobutane derivatives. Its applications span across organic chemistry, medicinal chemistry, and radiopharmaceutical development, particularly in imaging techniques like positron emission tomography (PET) .
The synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride typically involves several key steps:
In industrial settings, these reactions may be optimized for yield and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography. This ensures high-quality production suitable for pharmaceutical applications.
The molecular structure of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride consists of a cyclobutane ring that incorporates:
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the synthesis of various derivatives that may have different biological activities or applications .
The mechanism of action for 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride primarily relates to its role as a radiotracer in PET imaging. Upon administration, it is taken up by cells via specific amino acid transporters (e.g., alanine-serine-cysteine transporter 2 and L-type amino acid transporter 1). The uptake is particularly significant in tumor cells due to their increased demand for amino acids during rapid proliferation.
In studies involving tumor models, the uptake of this compound has been shown to correlate with tumor presence and aggressiveness. For instance, in glioblastoma models, the compound demonstrated significant tumor-to-normal tissue uptake ratios, indicating its potential utility in cancer diagnostics .
Relevant data indicate that this compound exhibits favorable properties for use in biological systems, making it suitable for applications in imaging and therapeutic contexts .
1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride has diverse applications across multiple fields:
Nucleophilic fluorination is pivotal for synthesizing ¹⁸F-labeled derivatives of 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC). This process employs a trifluoromethanesulfonyl (triflate) precursor, syn-1-(tert-butylcarbamate)-3-trifluoromethanesulfonyloxy-cyclobutane-1-carboxylic acid methyl ester, which undergoes nucleophilic displacement with no-carrier-added [¹⁸F]fluoride. The reaction is catalyzed by Kryptofix 222 (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane) and potassium carbonate (K₂CO₃), enhancing fluoride reactivity by solubilizing the anion in organic solvents like anhydrous acetonitrile [5]. Optimal conditions—85°C for 3 minutes—achieve radiochemical yields exceeding 60%. The triflate group’s superior leaving-group ability minimizes side products compared to mesyl or tosyl analogues, ensuring efficient ¹⁸F incorporation [5].
Table 1: Optimized Parameters for Nucleophilic Fluorination
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 85°C | Maximizes reaction kinetics |
Reaction Time | 3 minutes | Balances conversion & isotope decay |
Solvent | Anhydrous acetonitrile | Enhances nucleophilicity |
Phase-Transfer Catalyst | Kryptofix 222/K₂CO₃ | Improves [¹⁸F]fluoride solubility |
Automated synthesis systems (e.g., GE Healthcare’s FASTlab® radiosynthesizer) enable scalable, reproducible production of [¹⁸F]FACBC. The process integrates:
Table 2: Automated Synthesis Sequence for [¹⁸F]FACBC
Step | Key Process | Purification Method |
---|---|---|
Fluoride Elution | QMA cartridge elution with K₂CO₃/K222 | - |
Nucleophilic Reaction | Precursor + [¹⁸F]fluoride in MeCN (85°C) | - |
Deprotection | NaOH (ester) → HCl (Boc) | tC18 cartridge washing |
Final Formulation | Sterile filtration (0.22 μm) | Alumina column; HLB Oasis |
Critical reaction parameters influence radiochemical yield and purity:
Conversion to the hydrochloride salt improves stability and aqueous solubility for in vivo applications. The free amino acid (FACBC) is treated with hydrochloric acid under controlled pH, precipitating the hydrochloride salt. This form exhibits a high melting point (270–275°C), confirming crystallinity and purity [6]. The hydrochloride salt’s enhanced water solubility enables formulation in physiological buffers, crucial for intravenous administration in PET imaging. In prostate cancer studies, this property facilitates tumor-specific uptake via amino acid transporters (e.g., ASCT2, LAT1), with tumor-to-normal tissue ratios reaching 6:1 [4] [7].
Table 3: Physicochemical Properties of FACBC Hydrochloride
Property | Value | Biological Relevance |
---|---|---|
Molecular Formula | C₅H₉ClFNO₂ | - |
Molecular Weight | 169.58 g/mol | - |
Melting Point | 270–275°C | Indicates high purity |
Solubility | High in aqueous buffers | Suitable for IV injection in PET imaging |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7